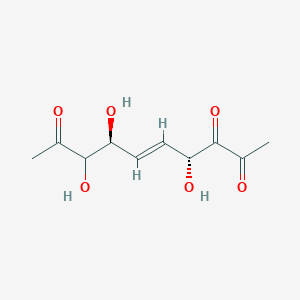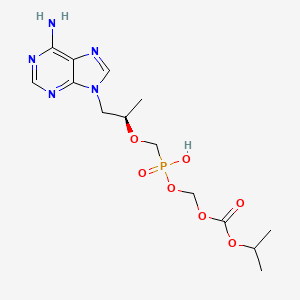
PANCREATIC POLYPEPTIDE (BOVINE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pancreatic Polypeptide (Bovine) is a 36-amino acid peptide produced and secreted by PP cells (originally termed F cells) of the pancreas, primarily located in the Islets of Langerhans . It is part of a family of peptides that also includes Peptide YY and Neuropeptide Y . Pancreatic Polypeptide plays a crucial role in regulating pancreatic secretion activities, liver glycogen storage, and gastrointestinal secretion .
準備方法
Pancreatic Polypeptide was initially discovered as a contaminant in the purification of insulin and subsequently isolated and purified from chicken and bovine pancreas . The synthetic preparation of Pancreatic Polypeptide involves solid-phase peptide synthesis, where protected peptide segments are coupled using an active ester method . Industrial production methods typically involve the isolation and purification of the peptide from bovine pancreas, followed by crystallization to obtain a pure form .
化学反応の分析
Pancreatic Polypeptide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pancreatic Polypeptide can lead to the formation of disulfide bonds, while reduction can break these bonds .
科学的研究の応用
Pancreatic Polypeptide has numerous scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and folding . In biology, it is studied for its role in regulating pancreatic secretion and gastrointestinal motility . In medicine, Pancreatic Polypeptide is investigated for its potential as a biomarker for pancreatic tumors and other endocrine disorders . Additionally, it is used in industry for the development of diagnostic assays and therapeutic agents .
作用機序
The primary action of Pancreatic Polypeptide on the exocrine pancreas is to inhibit secretion in vivo by acting on receptors in the brain, leading to inhibition of vagal output to the pancreas . This effect is mediated through the Vagus nerve, which is the major stimulator of Pancreatic Polypeptide secretion . The molecular targets and pathways involved include receptors in the brain that regulate pancreatic secretion and gastrointestinal motility .
類似化合物との比較
Pancreatic Polypeptide is part of a family of homologous peptides that includes Peptide YY and Neuropeptide Y . These peptides share about 50% homology with Pancreatic Polypeptide . Compared to other similar compounds, Pancreatic Polypeptide is unique in its ability to inhibit pancreatic secretion and regulate gastrointestinal motility . Other similar compounds include Peptide YY, which is involved in regulating appetite and energy balance, and Neuropeptide Y, which plays a role in stress response and cardiovascular function .
特性
CAS番号 |
102082-88-2 |
|---|---|
分子式 |
C186H287N53O56S2 |
分子量 |
4225.72 |
同義語 |
PANCREATIC POLYPEPTIDE (BOVINE) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)


